Welcome to the BenchChem Online Store!
molecular formula C11H14Cl2O2 B8414225 4-Chloro-1-(4-chloro-2-methylphenoxy)-2-butanol

4-Chloro-1-(4-chloro-2-methylphenoxy)-2-butanol

Cat. No. B8414225
M. Wt: 249.13 g/mol
InChI Key: INIFSXSGXVPPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04609735

Procedure details

4-Chloro-1-(4-chloro-2-methylphenoxy)-2-butanol was prepared according to the procedure of Preparation 4 using 105 g. (0.74 mole) of 2-methyl-4-chlorophenol, 171.5 g. (1.2 mole) of 1,4-dichloro-2-butanol, 50.3 g. of sodium hydroxide, 300 ml. of water and 300 ml. of tertiary butanol. There was obtained 84 g. (45.5%) of product which distilled at 135° C./0.01 mm.
Quantity
0.74 mol
Type
reactant
Reaction Step One
Quantity
1.2 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].Cl[CH2:11][CH:12]([OH:16])[CH2:13][CH2:14][Cl:15].[OH-].[Na+].O>C(O)(C)(C)C>[Cl:15][CH2:14][CH2:13][CH:12]([OH:16])[CH2:11][O:9][C:3]1[CH:4]=[CH:5][C:6]([Cl:8])=[CH:7][C:2]=1[CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
0.74 mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)Cl)O
Step Two
Name
Quantity
1.2 mol
Type
reactant
Smiles
ClCC(CCCl)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
according to the procedure of Preparation 4 using 105 g
CUSTOM
Type
CUSTOM
Details
There was obtained 84 g
DISTILLATION
Type
DISTILLATION
Details
(45.5%) of product which distilled at 135° C./0.01 mm

Outcomes

Product
Name
Type
product
Smiles
ClCCC(COC1=C(C=C(C=C1)Cl)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.